molecular formula C17H15NO2 B346134 1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione CAS No. 406477-11-0

1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione

Cat. No. B346134
M. Wt: 265.31g/mol
InChI Key: UGSBJLDUKBYYBI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemistry and Organic Synthesis

Isatins and their derivatives, including 1H-indole-2,3-dione compounds, are noted for their versatility in organic synthesis. They serve as precursors for a wide array of heterocyclic compounds like indoles, quinolines, and are employed in the synthesis of various drugs. Their presence in mammalian tissues and the modulation of biochemical processes further underscores their significance (S. J. Garden & Â. C. Pinto, 2001).

Anticorrosion and Antibacterial Applications

1H-indole-2,3-dione derivatives have demonstrated effectiveness in inhibiting metal corrosion and exhibit notable antibacterial activities. Their functional groups, such as electronegative atoms and aromatic rings, facilitate the formation of protective layers on metal surfaces and inhibit microbial growth, respectively (Yanhong Miao, 2014).

Antimicrobial and Antifungal Screening

Compounds derived from 1H-indole-2,3-dione have shown moderate inhibitory activity against fungal species like Candida albicans, and some exhibit moderate activity against Gram-positive bacteria such as Staphylococcus aureus. These findings suggest their potential as antimicrobial and antifungal agents (E. Ramadan, H. Rasheed, & E. Ashry, 2019).

Biological and Pharmacological Potency

Indole-2,3-dione derivatives have been explored for their biological potency, leading to the development of novel fungicides and bactericides. These compounds exhibit significant antimicrobial activity, comparable to standard treatments, and show promise in pharmaceutical applications with a focus on reducing toxicity (R. Singh & Pooja Nagpal, 2005).

Anticancer Activities

Research into indole derivatives, including 1H-indole-2,3-dione, has identified these compounds as having potential anticancer properties. They are key in designing and developing new anticancer agents, highlighting the "privileged motif" of indole for drug development (H. Sachdeva, Jaya Mathur, & A. Guleria, 2020).

Chemosensor Applications

1H-indole-2,3-dione has been employed as a chemosensor for the selective detection of metal ions, like Fe3+, showcasing its utility in environmental monitoring and analytical chemistry (M. R. G. Fahmi et al., 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-11-7-8-13(12(2)9-11)10-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSBJLDUKBYYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione

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